molecular formula C15H21NO2 B1381740 (1-Benzylamino-cyclobutyl)-acetic acid ethyl ester CAS No. 1223573-54-3

(1-Benzylamino-cyclobutyl)-acetic acid ethyl ester

Cat. No. B1381740
CAS RN: 1223573-54-3
M. Wt: 247.33 g/mol
InChI Key: AMSWIMSSZHYILM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Benzylamino-cyclobutyl)-acetic acid ethyl ester, more commonly known as BACE, is an organic compound that has been used in a variety of scientific research applications. BACE is a cyclic ester, which is a type of organic compound that contains an ester group, a cyclic carbon atom, and an amine group. BACE is synthesized through the reaction of an amine with an acetic acid in the presence of a catalyst. It has been used in a variety of scientific research applications, including biochemical and physiological studies, as well as in lab experiments.

Scientific Research Applications

Synthesis and Starting Materials

  • New synthetic routes have been developed for compounds like 1-benzyl-1,4,7,10-tetraazacyclododecane and 1,4,7,10-tetraazacyclododecane-1-acetic acid ethyl ester. These compounds are significant as starting materials for metal-coded DOTA-based affinity tags. Their synthesis involves complex steps, characterized by NMR spectroscopy and mass spectrometry (Kohl et al., 2007).

Chemical Properties and Biological Activity

  • Ethyl esters of (9-substituted-imidazo[1,2-a]benzimidazolyl-2)acetic acids have been synthesized and studied for their chemical properties, including hydrolysis and decarboxylation. These compounds exhibit biological activities like fungicidal and antimicrobial effects, and also influence brain rhythmogenesis (Anisimova et al., 2011).

Applications in Catalysis

  • Catalytic esterification of acetic acid with benzyl alcohol using Brønsted acidic ionic liquid functionalized ethyl-bridged organosilica hollow nanospheres has been explored. This process is crucial for decreasing the oxygen content and acidity of crude pyrolysis biofuels, producing value-added chemicals (Zhang et al., 2018).

Molecular Structure Studies

  • Experimental and theoretical studies have been conducted on the molecular structure of similar compounds like 7-Methyl-3-[(3-methyl-3-mesityl-cyclobutyl]-5-phenyl-5H-thiazolo[3,2-α]pyrimidine-6-carboxylic acid ethyl ester. These studies involve spectroscopy and X-ray diffraction, providing insights into the compound's properties (Acar et al., 2017).

Novel Synthesis Methods

  • Novel synthesis methods have been developed for substituted cyclopropane acetic acid ethyl esters from cyclopropyl alkyl ketones. These methods have been found to be efficient and convenient for preparing a variety of ester compounds (Nongkhlaw et al., 2005).

Mechanism of Action

Mode of Action

It is known that the compound contains a benzylamino group, which may undergo reactions at the benzylic position . These reactions could include free radical bromination, nucleophilic substitution, and oxidation . The exact interaction of the compound with its targets and the resulting changes would depend on the specific targets, which are currently unknown.

Biochemical Pathways

Given the presence of the benzylamino group, it is possible that the compound could affect pathways involving reactions at the benzylic position .

Pharmacokinetics

The compound’s molecular weight of 24733 suggests that it could potentially be absorbed and distributed in the body

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the degradation performance of ethyl acetate has been studied in the context of micro-nano bubbles at ambient temperature and pressure . .

properties

IUPAC Name

ethyl 2-[1-(benzylamino)cyclobutyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-2-18-14(17)11-15(9-6-10-15)16-12-13-7-4-3-5-8-13/h3-5,7-8,16H,2,6,9-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMSWIMSSZHYILM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1(CCC1)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-Benzylamino-cyclobutyl)-acetic acid ethyl ester
Reactant of Route 2
Reactant of Route 2
(1-Benzylamino-cyclobutyl)-acetic acid ethyl ester
Reactant of Route 3
Reactant of Route 3
(1-Benzylamino-cyclobutyl)-acetic acid ethyl ester
Reactant of Route 4
Reactant of Route 4
(1-Benzylamino-cyclobutyl)-acetic acid ethyl ester
Reactant of Route 5
(1-Benzylamino-cyclobutyl)-acetic acid ethyl ester
Reactant of Route 6
(1-Benzylamino-cyclobutyl)-acetic acid ethyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.